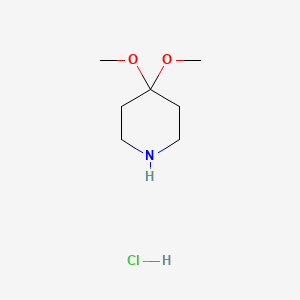

4,4-Dimethoxypiperidine hydrochloride

Overview

Description

4,4-Dimethoxypiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66044 . It is used in the chemical industry .

Synthesis Analysis

The synthesis of 4,4-Dimethoxypiperidine hydrochloride involves the conversion of N-carbethoxy 4-piperidone to piperidone HCl hydrate . This process is considered to be simple, economical, and eco-friendly .Molecular Structure Analysis

The molecular structure of 4,4-Dimethoxypiperidine hydrochloride consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one chlorine atom, and two oxygen atoms .Scientific Research Applications

Photochemical Studies

4,4-Dimethoxypiperidine hydrochloride is involved in photochemical reactions. For instance, Taylor and Kan (1963) demonstrated the formation of 1,4-dimers from 2-aminopyridine and similar compounds in hydrochloric acid solution under ultraviolet irradiation. This study highlights the chemical's potential in photochemical transformations (Taylor & Kan, 1963).

Synthesis of Polyhalogenated Compounds

Abboud et al. (2010) utilized a dimerization procedure, involving a compound structurally related to 4,4-dimethoxypiperidine hydrochloride, to synthesize polyhalogenated bipyridines. This process is important for creating compounds with diverse halogenation patterns, indicating the utility of similar structures in synthetic chemistry (Abboud et al., 2010).

Excimer Emission Studies

Research by Gangola et al. (1981) on 9-aminoacridine hydrochloride, a compound with some similarities to 4,4-dimethoxypiperidine hydrochloride, showed excimer emission in concentrated aqueous solutions. Such studies are significant in understanding the photophysical properties of similar compounds (Gangola, Joshi, & Pant, 1981).

Stereochemical and Catalytic Studies

In the field of stereochemistry and catalysis, compounds like 4,4-dimethoxypiperidine hydrochloride have been used. O'Reilly et al. (1990) demonstrated the preparation of optically pure compounds through Pictet-Spengler ring closure, indicating potential applications in asymmetric synthesis and chiral chemistry (O'Reilly, Derwin, & Lin, 1990).

Synthesis of Fine Chemicals

Cheng Zhong-yun (2005) discussed the synthesis and development of fine chemicals using compounds structurally related to 4,4-dimethoxypiperidine hydrochloride. This research underscores the role of such compounds in the production of various fine chemicals, highlighting their industrial importance (Cheng Zhong-yun, 2005).

Applications in Drug Synthesis

The synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in drug synthesis, has been studied by Wang Ling-ya (2015). This research demonstrates the use of similar compounds in the synthesis of intermediates for pharmaceuticals, pesticides, and chemicals (Wang Ling-ya, 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4,4-dimethoxypiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLUXVNVZPVERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethoxypiperidine hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2491556.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2491566.png)

![N-[2-(3-Cyclohexyl-7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2491569.png)

![2-(2-{[3-(Propan-2-yloxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2491571.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2491572.png)

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2491574.png)